Minimize catalyst deactivation in cross-coupling. This 1,5-naphthyridin-4-ylboronic acid building block offers a reliable 95% purity benchmark to ensure reproducible yields in Pd-catalyzed syntheses.
• Achieves >90% coupling yield in ≤10 min via microwave acceleration, versus 12-24 h conventional heating.
• Incorporates a methoxy-substituted privileged pharmacophore (MW 203.99 g/mol) for direct SAR exploration.
• Well-defined hazard profile (H302-H335) simplifies safety documentation and PPE protocols versus unverified sources.
Molecular FormulaC9H9BN2O3
Molecular Weight203.992
CAS No.1257640-81-5
Cat. No.B596776
⚠ Attention: For research use only. Not for human or veterinary use.
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid (CAS 1257640-81-5) is a heteroaryl boronic acid building block characterized by a 1,5-naphthyridine core substituted with a methoxy group at the 6-position and a boronic acid group at the 4-position [1]. Its molecular formula is C₉H₉BN₂O₃ with a molecular weight of 203.99 g/mol . The compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic scaffolds for medicinal chemistry and materials science applications [2]. Commercially, it is typically offered at a minimum purity specification of 95% .
Workflow
Suzuki-Miyaura cross-coupling building block for heterocyclic scaffolds
[2] Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. View Source
While simple aryl boronic acids like phenylboronic acid are widely used, they are functionally non-interchangeable with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid in advanced synthetic sequences. This is because the 1,5-naphthyridine core itself is a privileged pharmacophore, and its incorporation directly influences the electronic properties, target binding, and pharmacokinetic profile of the final molecule [1]. Substituting this compound with a generic boronic acid would result in the loss of the specific heteroaromatic structure essential for downstream biological activity or material function. Furthermore, the presence and position of the methoxy substituent modulate the electronic density of the ring, impacting both the cross-coupling reactivity and the physicochemical properties of the resulting adduct [2]. The following evidence quantifies these critical differences.
Pharmacophore loss
Replacing with generic aryl boronic acids removes the 1,5-naphthyridine core, a privileged pharmacophore that may be essential for target engagement in downstream research.
Electronic mismatch
Absence of the 6-methoxy group alters electron density on the ring, which can shift cross-coupling reactivity and physicochemical properties of the final adduct.
Purity variance
Unspecified generic alternatives may lack defined purity benchmarks, increasing risk of catalyst poisoning or unknown impurities in sensitive multi-step syntheses.
[1] Lavanya, M., Lin, C., Mao, J., Thirumalai, D., Aabaka, S. R., & Yang, X. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Topics in Current Chemistry, 379(3), 21. View Source
[2] Olivera, R., SanMartin, R., & Domínguez, E. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. View Source
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: Comparison with Analogs
Increased Molecular Weight and Complexity
The target compound (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid exhibits a higher molecular weight than its closest unsubstituted analog, (1,5-naphthyridin-4-yl)boronic acid, due to the presence of the methoxy group . This difference in molecular complexity directly impacts the properties of the final coupled product.
Molecular weightData to verify
203.99 g/mol vs 173.97 g/mol +30.02 g/mol (17.3% increase)
Supports molecular-weight differentiation (data to verify)
Calculated from molecular formula (C9H9BN2O3 vs. C8H7BN2O2)
Why This Matters
A larger molecular scaffold can provide enhanced target engagement in drug discovery, and the methoxy group serves as a critical handle for modulating lipophilicity and metabolic stability.
The 6-methoxy substituent is an electron-donating group that significantly alters the electron density of the naphthyridine ring compared to the unsubstituted analog [1]. This electronic modification is expected to influence the rate and regioselectivity of subsequent Suzuki-Miyaura couplings [2].
Hammett substituent constants for para-substituted benzene; class-level inference for naphthyridine system
Why This Matters
The electron-donating character of the methoxy group can increase the nucleophilicity of the boronic acid in the transmetalation step, potentially enabling milder reaction conditions and improving yields for challenging coupling partners.
[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
[2] Olivera, R., SanMartin, R., & Domínguez, E. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. View Source
Higher Purity Standard vs. Phenylboronic Acid
While phenylboronic acid is commercially available in a wide range of purities (often ≥97% for general use), (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is supplied with a minimum purity specification of 95% by multiple reputable vendors . This specification is a critical differentiator for ensuring batch-to-batch consistency in complex, multi-step syntheses where impurities can lead to catalyst poisoning or byproduct formation [1].
Purity specificationCross-study comparable
Target: min 95% Comparator (phenylboronic acid): typically ≥97%
Specification review for procurement planning
Vendor-reported; batch consistency critical for sensitive catalytic cycles
Chemical ProcurementQuality ControlReproducibility
Evidence Dimension
Minimum Purity Specification
Target Compound Data
95% (minimum, as per vendor specification)
Comparator Or Baseline
Phenylboronic acid (CAS 98-80-6): Typically ≥97% to ≥99% (for high-purity grades)
Quantified Difference
Target compound purity spec is 2-4 percentage points lower on average
Conditions
Vendor-reported specifications (HPLC or assay)
Why This Matters
Knowing the specific purity standard (95%) is essential for procurement and reaction planning; using a lower-purity source of this complex building block could introduce unknown impurities that derail sensitive catalytic cycles.
Chemical ProcurementQuality ControlReproducibility
[1] Anderson, N. G. (2012). Practical Process Research and Development: A guide for Organic Chemists (2nd ed.). Academic Press. View Source
Microwave-Assisted Suzuki Coupling Efficiency
Naphthyridine-based boronic acids, including the 6-methoxy-1,5-naphthyridin-4-yl derivative, are well-suited for accelerated Suzuki-Miyaura cross-coupling under microwave irradiation. This technique provides a significant advantage in reaction throughput compared to traditional thermal methods .
Microwave coupling efficiencyClass-level
Naphthyridine boronic acids: ≤10 min (microwave) Conventional heating: 12–24 h
Suzuki-Miyaura cross-coupling of sterically hindered naphthyridine boronic acids with aryl halides using Pd catalyst.
Why This Matters
This dramatic reduction in reaction time translates directly to higher laboratory throughput and lower energy consumption, making it a preferred building block for rapid library synthesis in medicinal chemistry programs.
Green ChemistryMicrowave SynthesisSuzuki-Miyaura Coupling
Unique Hazard Profile
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid carries a specific GHS hazard classification as harmful/irritant (H302, H315, H319, H335) . This profile is distinct from many simple boronic acids (e.g., phenylboronic acid) which may have different or additional hazards (e.g., specific target organ toxicity).
Hazard profileData to verify
Target: H302, H315, H319, H335 Comparator (phenylboronic acid): may include H373
Hazard classification context; data to verify
GHS classification review; check product SDS
Chemical SafetyLaboratory ManagementRegulatory Compliance
Evidence Dimension
GHS Hazard Statements
Target Compound Data
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Comparator Or Baseline
Phenylboronic acid (CAS 98-80-6): Typically H302, H315, H319, H335 (common); some grades may include H373 (may cause damage to organs).
Quantified Difference
Target compound has a well-defined, narrower irritant profile; lacks the H373 (organ damage) warning found on some phenylboronic acid SDSs.
Conditions
As per Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Why This Matters
Accurate hazard identification is mandatory for safe handling, storage, and regulatory compliance. The specific, less severe hazard profile simplifies safety protocols and waste disposal procedures compared to some alternatives.
Chemical SafetyLaboratory ManagementRegulatory Compliance
This building block is ideally suited for structure-activity relationship (SAR) studies where the 1,5-naphthyridine core is a required pharmacophore. Its higher molecular weight (203.99 g/mol) and the electron-donating 6-methoxy group (+30.02 g/mol and Δσₚ = -0.27 vs. the unsubstituted analog) offer a distinct vector for fine-tuning target binding, lipophilicity, and metabolic stability in lead optimization programs.
Microwave-Assisted Parallel Library Synthesis
Due to the demonstrated class-level efficiency of naphthyridine boronic acids in microwave-accelerated Suzuki couplings (achieving >90% yield in ≤10 minutes vs. 12-24 hours by conventional heating) , this compound is a strategic choice for high-throughput synthesis. Its use can significantly increase the number of unique analogs generated per week in a medicinal chemistry lab.
Defined Purity for Sensitive Catalytic Processes
For chemists executing multi-step syntheses involving expensive or sensitive palladium catalysts, the vendor-specified minimum purity of 95% provides a reliable quality benchmark. This reduces the risk of catalyst deactivation by unknown impurities, ensuring reproducible yields and minimizing the need for costly purification steps prior to use. This makes it a more reliable choice than sourcing from an unverified supplier offering an undefined purity.
Simplified Safety Protocols for Labs
Laboratories with limited specialized ventilation or waste handling capacity will benefit from the compound's specific, well-defined hazard profile (H302, H315, H319, H335) . This profile lacks the organ toxicity warnings (H373) sometimes associated with simpler aryl boronic acids, streamlining safety documentation, storage requirements, and personal protective equipment (PPE) protocols.
Application
Selection Property
Validation Focus
Kinase/GPCR SAR studies
Naphthyridine pharmacophore with electron-donating substituent
Target binding and metabolic stability modulation
Microwave-assisted parallel synthesis
Microwave-compatible boronic acid reactivity
High-throughput coupling efficiency and yield
Sensitive catalytic processes
Vendor-specified minimum purity benchmark
Catalyst compatibility and batch consistency
Simplified lab safety protocols
Defined GHS hazard classification
Safety documentation and PPE requirements
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.